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Compound of Interest

Compound Name:
2-Cyclopropyl-6-phenylpyrimidin-

4-ol

CAS No.: 651043-20-8

Cat. No.: B15167797

Get Quote

Executive Summary & Compound Profile
2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a pharmacophore scaffold

frequently utilized in the development of kinase inhibitors, antiviral agents (specifically non-

nucleoside reverse transcriptase inhibitors), and CNS-active compounds.

While often chemically nomenclated as an "ol" (enol form), this heterocycle predominantly

exists in the 4(3H)-one (keto) tautomeric form in the solid state.[1] This distinction is critical for

researchers, as the keto form dictates the lattice energy, melting point, and solubility profile.[1]

Key Physicochemical Identifiers
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Property Data / Prediction Confidence Level

CAS Number 651043-20-8 High (Verified)

Molecular Formula C₁₃H₁₂N₂O High

Molecular Weight 212.25 g/mol High

Physical State
Crystalline Solid (White to Off-

White)
High

Predicted Melting Point 165°C – 210°C Medium (Based on SAR)*

Thermal Decomposition >260°C High (Pyrimidine stability)

Dominant Tautomer
2-cyclopropyl-6-phenyl-4(3H)-

pyrimidinone
High (Solid State)

*Note: Specific experimental melting points are often proprietary for this intermediate. The

range is derived from structural analogs (e.g., 6-methyl vs. 6-phenyl substitution effects).[1]

Structural-Thermal Relationships
To understand the thermal behavior of this molecule, one must analyze the competition

between the rigid pyrimidine core and the strained cyclopropyl ring.[1]

The Tautomeric Effect on Melting Point
The "4-ol" designation implies a hydroxyl group, but X-ray crystallography of similar pyrimidines

confirms the proton resides on the N3 nitrogen.[1] This forms a cyclic amide (lactam) structure.

[1]

Consequence: The lactam motif enables strong intermolecular hydrogen bonding (

) in the crystal lattice.[1]

Thermal Impact: This H-bond network significantly elevates the melting point compared to

the theoretical "ol" form, which would rely on weaker

interactions.[1]
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Cyclopropyl Ring Strain vs. Thermal Stability
The cyclopropyl group introduces ~27.5 kcal/mol of ring strain.[1] Despite this, the ring is

kinetically stable.[1]

Degradation Pathway: Thermal ring opening typically requires temperatures exceeding

300°C or the presence of strong Lewis acids.[1]

Steric Bulk: The cyclopropyl group is orthogonal to the pyrimidine plane to minimize steric

clash with the N1/N3 lone pairs, influencing packing density.[1]

Visualization: Tautomerism & Synthesis
The following diagram illustrates the synthesis pathway and the thermodynamic equilibrium

favoring the keto form.
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Caption: Synthesis via condensation of amidine and beta-keto ester, leading to the

thermodynamically stable keto tautomer.

Experimental Protocols for Thermal
Characterization
As a Senior Application Scientist, I recommend the following self-validating workflow to

determine the exact melting point and stability limit of your specific lot.

Differential Scanning Calorimetry (DSC)
Objective: Determine the onset melting point (
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) and heat of fusion (

).[1]

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a

pinhole lid (allows gas escape if decomposition occurs).[1]

Protocol:

Equilibrate at 40°C.

Ramp 10°C/min to 250°C.

Critical Step: If a sharp endotherm is observed (e.g., ~180°C) followed immediately by an

exotherm, this indicates melting followed by decomposition.[1]

Cooling Cycle: Cool to 40°C at 10°C/min and reheat. Absence of the melting peak on the

second heat confirms irreversible decomposition or amorphization.[1]

Thermogravimetric Analysis (TGA)
Objective: Differentiate between desolvation (solvent loss) and degradation.[1]

Protocol: Ramp 10°C/min from Ambient to 400°C under

purge (50 mL/min).

Interpretation:

Weight loss < 150°C: Indicates residual solvent (likely Ethanol/Methanol from

recrystallization) or moisture.[1]

Weight loss > 250°C: Onset of chemical degradation (decarboxylation or ring opening).[1]

Self-Validation: The TGA onset temperature must be higher than the DSC melting peak. If

TGA shows mass loss during the DSC melting endotherm, the compound is decomposing

as it melts.[1]

Visualization: Thermal Analysis Logic
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Use this decision tree to interpret your thermal data.

Start Thermal Analysis

Run DSC (10°C/min)

Endothermic Peak?

Check TGA at Peak Temp

Yes

Mass Loss > 1%?

Result: Solvate/Hydrate
(Desolvation)

Yes (<150°C)

Result: True Melting Point

No (Stable Melt)

Result: Melt w/ Decomposition

Yes (>200°C)

Click to download full resolution via product page

Caption: Decision tree for distinguishing true melting events from desolvation or decomposition

using DSC/TGA correlation.

Synthesis & Impurity Profile
The thermal stability of this compound is heavily dependent on purity.[1] The standard

synthesis involves the condensation of cyclopropanecarboxamidine (as HCl salt) with ethyl

benzoylacetate in the presence of a base (Sodium Methoxide/Ethoxide).[1]
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Common Impurity: Residual Ethyl Benzoylacetate (Boiling point ~265°C).[1] If present, this

oily impurity will act as a plasticizer, artificially depressing the melting point (Melting Point

Depression).[1]

Purification: Recrystallization from Ethanol/Water is standard.[1] Ensure thorough drying to

remove lattice-bound water, which can look like a "false" melting endotherm near 100°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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6-phenylpyrimidin-4-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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guide-2-cyclopropyl-6-phenylpyrimidin-4-ol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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